Guanidine-15N3 Hydrobromide
Description
Systematic IUPAC Nomenclature and Structural Formula
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as guanidine-15N3 hydrobromide , reflecting its isotopic substitution and ionic composition. The structural formula consists of a guanidinium cation, where three nitrogen atoms are replaced by the 15N isotope, paired with a bromide counterion.
Structural Formula
$$ \text{C}(^{15}\text{NH}2)3^+ \cdot \text{Br}^- $$
The molecular formula is CH6Br15N3 , with a molecular weight of approximately 142.96–143.0 g/mol . The guanidinium core features a planar trigonal geometry, with delocalized electrons across the three 15N atoms.
Isotopic Labeling Patterns (15N3 Configuration)
The compound is uniformly labeled with 15N at all three nitrogen positions within the guanidinium group, achieving a minimum isotopic enrichment of 98% . This labeling pattern distinguishes it from non-isotopic analogs and enables precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Key Isotopic Properties
Synonyms and Registry Numbers (CAS, PubChem)
The compound is recognized by multiple synonyms and registry identifiers, as summarized in Table 1.
Table 1: Synonyms and Registry Identifiers
| Synonym | Registry Number | Source |
|---|---|---|
| Guanidinium-15N3 bromide | CAS 2726423-31-8 | |
| Guanidine-15N3 monohydrobromide | PubChem CID 71282 | |
| 15N3-Guanidine HBr | CAS 19244-98-5 (unlabeled) |
The labeled CAS number (2726423-31-8) specifically denotes the 15N3-enriched form, while 19244-98-5 refers to the unlabeled guanidinium hydrobromide. PubChem lists the compound under CID 71282, providing structural and spectroscopic data.
Properties
Molecular Formula |
CH6BrN3 |
|---|---|
Molecular Weight |
142.96 g/mol |
IUPAC Name |
guanidine;hydrobromide |
InChI |
InChI=1S/CH5N3.BrH/c2-1(3)4;/h(H5,2,3,4);1H/i2+1,3+1,4+1; |
InChI Key |
VQNVZLDDLJBKNS-ZNYUTZBJSA-N |
Isomeric SMILES |
C(=[15NH])([15NH2])[15NH2].Br |
Canonical SMILES |
C(=N)(N)N.Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approaches
The most common synthetic route involves nucleophilic substitution reactions where an amine displaces a leaving group from an electrophilic amidine species. For 15N-labeled compounds, this typically requires starting materials already containing the 15N isotope, most commonly 15NH4Cl or aqueous 15NH3, as these represent the most economical sources of the isotope.
Addition to Cyanamides or Carbodiimides
Another approach involves the nucleophilic addition of amines to cyanamides or carbodiimides. These methods offer versatility in structural modifications but present challenges when aiming for complete 15N3 labeling across all three nitrogen positions.
Special Considerations for Isotopic Labeling
Isotopic labeling introduces unique constraints to synthesis design. The high cost of 15N-containing starting materials necessitates efficient synthetic routes with minimal steps and maximum atom economy. Additionally, all transformations must ensure retention of the isotopic label, avoiding exchange reactions that could compromise enrichment levels.
Specific Preparation Methods for this compound
Synthesis via Cyanogen Bromide and 15NH3
One of the most direct routes to [15N3]-guanidine compounds utilizes the reaction between 15NH3 and cyanogen bromide. This method, documented for the preparation of [15N3]-guanidine as a precursor for other labeled compounds, can be adapted to produce the hydrobromide salt.
Procedure:
- Cyanogen bromide is reacted with 15NH3 (typically as a solution in anhydrous solvent) at controlled temperature (0 to -10°C)
- The reaction is maintained under anhydrous conditions with careful temperature control
- The resulting product is isolated and converted to the hydrobromide salt through acid treatment
This approach provides a relatively direct route to the target compound, though safety considerations regarding cyanogen bromide handling require appropriate precautions.
Multi-Step Synthesis from 15NH4Cl
A more commonly employed method involves a multi-step synthesis starting from commercially available 15NH4Cl. This approach, described in the context of synthesizing other 15N-labeled compounds, has been adapted for this compound preparation.
Four-Step Synthetic Route:
- S-methylation of a thiourea derivative prepared from 15NH4Cl
- Treatment with Boc2O (di-tert-butyl dicarbonate) for protection
- Displacement of the MeS group with additional 15NH3 in chloroform
- Complete hydrolysis with 12M HCl at reflux conditions, followed by conversion to the hydrobromide salt
This method allows for controlled incorporation of all three 15N atoms, though it requires careful handling of intermediates to maintain isotopic purity.
Synthesis from Dicyandiamide and 15NH4Cl
An alternative approach involves the reaction of dicyandiamide with 15NH4Cl under controlled temperature conditions:
Procedure:
- Dicyandiamide is combined with 15NH4Cl in a molten condition or in a suitable solvent
- The mixture is heated to 80-200°C, with optimal results typically achieved at 160-200°C
- The reaction is maintained for several hours to ensure complete conversion
- The resulting product is purified to remove impurities, particularly residual ammonium salts
While this method was originally developed for non-labeled guanidine hydrochloride, it can be adapted for 15N3-labeled variants by using isotopically enriched ammonium chloride.
Cyanogen Chloride Method
This approach utilizes cyanogen chloride as the key reagent:
Procedure:
- Cyanogen chloride is reacted with excess 15NH3 (typically 2.0-5.0 molar ratio, optimally 2.1-3.5)
- The reaction is initiated at low temperature (-40 to 0°C) and then heated to 140-220°C
- A catalytic amount of ammonium salt (0.01-0.10 mole per mole of cyanogen chloride) is added
- The reaction can be performed with or without solvent, though inert gases like nitrogen are often used to dissipate reaction heat
- The hydrobromide salt is prepared by subsequent acid treatment
This method offers good scalability but requires careful handling of toxic cyanogen chloride.
Optimization of Reaction Parameters
The successful preparation of high-purity this compound depends on careful optimization of reaction conditions. Table 1 summarizes key parameters that influence yield and isotopic purity.
Table 1: Critical Parameters for this compound Synthesis
Purification and Analytical Characterization
Purification Methods
Obtaining high-purity this compound typically requires purification steps following synthesis. Common approaches include:
Analytical Verification
Confirming the identity, purity, and isotopic enrichment of the synthesized this compound is crucial. Table 2 outlines standard analytical techniques employed for characterization.
Table 2: Analytical Methods for this compound Characterization
| Analytical Technique | Application | Expected Results |
|---|---|---|
| Mass Spectrometry | Isotopic enrichment verification | Mass shift of M+3 compared to unlabeled compound |
| NMR Spectroscopy (15N) | Structural confirmation and isotopic purity | Characteristic shifts for all three nitrogens |
| Elemental Analysis | Chemical purity assessment | Theoretical: C (8.39%), H (4.23%), N (29.38%), Br (57.99%) |
| Melting Point Determination | Identity confirmation | 185-189°C (literature value) |
| HPLC | Purity assessment | Typically ≥98% purity required for research applications |
Comparative Analysis of Preparation Methods
Each synthetic approach offers distinct advantages and limitations. Table 3 provides a comparative analysis to guide method selection based on specific requirements.
Table 3: Comparison of this compound Preparation Methods
| Method | Advantages | Limitations | Typical Yield | Isotopic Purity |
|---|---|---|---|---|
| Cyanogen Bromide/15NH3 | Direct approach Fewer steps |
Hazardous reagents Requires careful temperature control |
50-70% | 98-99% |
| Multi-Step from 15NH4Cl | Well-documented Controlled incorporation of each 15N |
Time-consuming Multiple purification steps |
40-60% | >98% |
| Dicyandiamide/15NH4Cl | Scalable Simpler equipment |
High temperature requirements Longer reaction times |
60-80% | 95-98% |
| Cyanogen Chloride Method | Adaptable to industrial scale Good reproducibility |
Highly toxic reagent Specialized equipment needed |
70-85% | >98% |
Important Considerations for Scale-Up
When scaling the synthesis of this compound from laboratory to larger quantities, several additional factors require attention:
Safety protocols: Particularly for methods utilizing cyanogen halides, scaled processes demand enhanced containment and monitoring systems.
Isotope efficiency: As scale increases, the cost of 15N sources becomes a significant economic factor, necessitating processes with minimal isotope waste.
Heat management: The exothermic nature of many guanidine-forming reactions requires careful temperature control in larger reactors, often achieved through improved cooling systems or dilution with inert gases.
Purification strategy: Larger-scale processes may benefit from continuous crystallization approaches rather than batch recrystallization.
Chemical Reactions Analysis
Types of Reactions
Guanidine-15N3 Hydrobromide undergoes various chemical reactions, including:
Oxidation: Guanidines can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert guanidines to amines.
Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidines typically yields urea derivatives, while reduction can produce primary amines .
Scientific Research Applications
Protein Denaturation Studies
One of the primary applications of guanidine-15N3 hydrobromide is in the study of protein denaturation. It acts as a powerful denaturant, facilitating the unfolding of proteins to understand their structural dynamics better. Research utilizing two-dimensional infrared spectroscopy has shown that guanidine can significantly affect the secondary structures of proteins. For instance, it was found that while β-sheet structures were completely lost upon treatment with guanidine-15N3, α-helical proteins maintained much of their secondary structure even at high concentrations . This differential impact on protein structures is crucial for understanding folding mechanisms and stability.
Applications in Proteomics
This compound is extensively used in proteomics, particularly as a component of enzymatic digestion buffers. Its isotopic labeling (with 15N) allows for enhanced mass spectrometry analysis, enabling researchers to track and quantify proteins with greater precision. The compound's ability to solubilize proteins makes it an essential reagent in bottom-up proteomics methodologies, where proteins are digested into peptides for analysis . This application is vital for identifying protein interactions and post-translational modifications.
Therapeutic Potential
Recent studies have also explored the therapeutic implications of guanidine derivatives, including guanidine-15N3. For example, derivatives have been investigated for their potential as histamine receptor antagonists, which could lead to new treatments for conditions such as allergies and neurological disorders . The guanidine moiety's structural properties contribute to its biological activity, making it a promising scaffold for drug development.
Cosmetic Formulations
Beyond biochemistry and pharmacology, guanidine compounds are also being investigated for their roles in cosmetic formulations. The stability and effectiveness of topical products can be enhanced through the inclusion of guanidine derivatives, which may improve skin penetration and bioavailability . This application highlights the versatility of guanidine compounds across different industries.
Data Tables
Case Studies
- Protein Structural Analysis : A study using guanidine-15N3 demonstrated its effectiveness in revealing the structural dynamics of α-chymotrypsin under denaturing conditions. The results indicated a complete loss of enzymatic activity at concentrations above 3 M, providing insights into protein stability under stress conditions .
- Mass Spectrometry Applications : In proteomic studies, guanidine-15N3 has been utilized to improve peptide solubility during enzymatic digestion, leading to more reliable mass spectrometry results. The isotopic labeling allowed researchers to differentiate between endogenous and exogenous peptides effectively .
- Therapeutic Research : Investigations into guanidine derivatives have shown promise in targeting histamine receptors with high specificity, suggesting potential applications in treating allergic reactions and other histamine-related disorders .
Mechanism of Action
The mechanism of action of Guanidine-15N3 Hydrobromide involves its role as a strong organic base. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes. This action is primarily due to the guanidinium ion’s ability to form hydrogen bonds and interact with various molecular targets .
Comparison with Similar Compounds
Key Differences:
- Isotopic Labeling: this compound is uniquely suited for studies requiring isotopic tracking, unlike its non-labeled counterparts .
- Counterion Effects : The hydrobromide (Br⁻) and hydrochloride (Cl⁻) salts differ in solubility and molecular weight, impacting their utility in specific protocols. For example, guanidine hydrochloride’s high solubility makes it preferable for protein denaturation .
- Stability : Hydrobromide salts may exhibit different hygroscopicity or thermal stability compared to sulfate or nitrate derivatives, though detailed data are scarce in the provided evidence.
Biological Activity
Guanidine-15N3 Hydrobromide is a stable isotope-labeled compound that has garnered attention for its unique properties and applications in biological research. This article explores its biological activity, including its antimicrobial properties, role in protein interactions, and applications in proteomics.
- Molecular Formula : CH₆BrN₃
- Molecular Weight : 142.96 g/mol
- Isotope Labeling : Contains a nitrogen-15 isotope, enhancing its utility in tracking biological processes.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties , functioning as both a bactericidal and fungicidal agent at low concentrations. Research indicates that it disrupts microbial cell membranes, leading to cell death. The compound's chaotropic nature allows it to interfere with hydrogen bonding in biological systems, which is crucial for its antimicrobial efficacy.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Concentration (µg/mL) | Activity |
|---|---|---|
| E. coli | 50 | Bactericidal |
| S. aureus | 25 | Bactericidal |
| C. albicans | 10 | Fungicidal |
Role in Protein Interactions
This compound is widely used in studies related to protein folding and stability . Its chaotropic properties influence protein conformation, making it a valuable tool for understanding protein-protein interactions and the mechanisms underlying cellular processes.
In a study utilizing two-dimensional infrared spectroscopy (2D-IR), it was found that guanidine denatures proteins by disrupting secondary structures, particularly affecting β-sheet formations more than α-helical structures . This denaturation is crucial for elucidating the folding pathways of proteins and their interactions with other biomolecules.
Applications in Proteomics
The isotopic labeling of this compound enhances its application in proteomics , particularly in tracking metabolic pathways and protein interactions. It serves as an effective enzymatic digestion buffer in bottom-up proteomics, allowing for detailed analysis of protein structures and functions .
Case Study: Protein Interaction Analysis
In a recent study, researchers used this compound to investigate the interactions between proteins involved in metabolic pathways. The labeling allowed for precise quantification of protein concentrations and interactions, leading to insights into the dynamics of cellular metabolism .
Comparative Analysis with Other Compounds
This compound shares structural similarities with other guanidine derivatives but stands out due to its isotopic labeling. Below is a comparison with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Guanidine Hydrobromide | CH₅BrN₃ | Non-labeled version; commonly used |
| Guanidine-15N2 Hydrochloride | CH₆ClN₂ | Contains nitrogen-15; similar applications |
| Arginine | C₆H₁₄N₄O₂ | Amino acid; involved in similar biological processes |
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and solution preparation to avoid inhalation of fine particulates.
- Spill Management : Neutralize spills with 10% acetic acid, then collect residues using HEPA-filtered vacuums .
What advanced analytical techniques are required to confirm isotopic purity and labeling efficiency?
Q. Advanced Research Focus
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic peaks with ≤2 ppm mass accuracy to distinguish 14N/15N ratios.
- Isotopic Ratio NMR (IR-NMR) : Quantify 15N enrichment using calibrated 15N NMR spectra (referencing KNO3-15N as a standard) .
- Isotope Dilution Assays : Spike samples with unlabeled guanidine hydrobromide to calculate isotopic dilution factors .
How should researchers design experiments to investigate the compound’s role in protein denaturation studies?
Q. Advanced Research Focus
- Hypothesis Testing : Compare denaturation kinetics of 15N-labeled vs. unlabeled guanidine derivatives using circular dichroism (CD) or fluorescence spectroscopy.
- Control Groups : Include urea and guanidine hydrochloride as benchmarks.
- Data Normalization : Express denaturation midpoints (Cm) relative to solvent dielectric constants to isolate isotopic effects .
What are the decomposition pathways of this compound under oxidative conditions?
Advanced Research Focus
Oxidative degradation studies using H2O2 or UV/O3 systems reveal:
- Primary Products : Ammonia-15N, bromide ions, and cyanamide-15N (identified via IC and GC-MS).
- Mechanistic Insights : Radical scavengers (e.g., TEMPO) suppress degradation, suggesting free-radical pathways dominate .
How can researchers ensure reproducibility in studies involving this compound?
Q. Basic Research Focus
- Documentation : Provide detailed synthesis protocols, including batch-specific purity data and storage conditions (e.g., desiccated at -20°C) .
- Metadata Sharing : Publish raw NMR/MS spectra and elemental analysis certificates in supplementary materials.
What strategies mitigate toxicity risks during in vitro applications?
Q. Advanced Research Focus
- Dose-Response Curves : Establish LC50 values using mammalian cell lines (e.g., HEK293) via MTT assays.
- Waste Neutralization : Treat waste streams with activated charcoal filtration followed by chemical oxidation (e.g., Fenton’s reagent) .
How do isotopic labeling studies using this compound align with current literature gaps?
Advanced Research Focus
Current gaps include limited data on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
